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Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzaldehyde

Cat. No.: B1583022

A detailed comparative analysis of the spectroscopic signatures of 4-Hydroxy-2-
nitrobenzaldehyde and its positional isomers, providing researchers, scientists, and drug
development professionals with critical data for identification and characterization.

In the realm of organic chemistry and drug development, the precise identification of molecular
structure is paramount. Positional isomers, compounds with the same molecular formula but
different arrangements of functional groups on a core structure, often exhibit distinct physical,
chemical, and biological properties. This guide provides a comprehensive spectroscopic
comparison of 4-Hydroxy-2-nitrobenzaldehyde and its key isomers: 4-Hydroxy-3-
nitrobenzaldehyde, 2-Hydroxy-4-nitrobenzaldehyde, 2-Hydroxy-5-nitrobenzaldehyde, and 5-
Hydroxy-2-nitrobenzaldehyde. Through a detailed examination of their Nuclear Magnetic
Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
spectra, this guide offers a foundational dataset for their unambiguous differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-Hydroxy-2-
nitrobenzaldehyde and its isomers, facilitating a direct comparison of their characteristic
spectral features.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides insights into the chemical environment of hydrogen atoms
within a molecule. The chemical shifts (d) are influenced by the electron density around the
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proton, which is in turn affected by the positions of the hydroxyl (-OH), nitro (-NO2), and
aldehyde (-CHO) groups on the benzene ring.

Aldehyde H (6, Aromatic H (6, Hydroxyl H (5,

Compound Solvent
ppm) ppm) ppm)

4-Hydroxy-2-

nitrobenzaldehyd  ~10.3 ~7.5-8.2 ~11.0 DMSO-ds

e

4-Hydroxy-3-

_ Y Y 7.33 (d), 8.17

nitrobenzaldehyd 9.88 11.5 (brs) DMSO-ds
(dd), 8.43 (d)

e[1]

2-Hydroxy-4-

nitrobenzaldehyd  10.2 7.8-8.5 ~11.8 DMSO-ds

e[2]

2-Hydroxy-5-

_ 7.2 (d), 8.4 (dd),

nitrobenzaldehyd  10.3 12.0 (br s) DMSO-ds
8.8 (d)

e

5-Hydroxy-2-

nitrobenzaldehyd 10.4 7.3-8.2 ~10.9 DMSO-de

e[3][4]

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data
is compiled from various sources and may not be exhaustive.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
The chemical shifts of the carbon atoms are sensitive to their local electronic environment,
allowing for differentiation between isomers.
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Aldehyde C (9, Aromatic C (9,
Compound Solvent
ppm) ppm)
4-Hydroxy-2- -
_ ~190 ~115-165 Not specified
nitrobenzaldehyde
4-Hydroxy-3-
) ~191 ~120-160 Polysol
nitrobenzaldehyde[5]
2-Hydroxy-4- o
] ~192 ~118-164 Not specified
nitrobenzaldehyde
2-Hydroxy-5- -
_ ~190 ~115-162 Not specified
nitrobenzaldehyde
5-Hydroxy-2- o o .
) Not specified Not specified Not specified
nitrobenzaldehyde[6]

Note: Access to complete and verified 13C NMR data is limited in public databases. The
provided data is based on available information and may be incomplete.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. Key vibrational bands for these isomers include those for
the hydroxyl, aldehyde, and nitro groups.
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Compound O-H Stretch (cm~2) C=0 Stretch (cm~*) NOz2 Stretch (cm™?)
4-Hydroxy-2-
] ~3200-3500 (broad) ~1680-1700 ~1520 & ~1340
nitrobenzaldehyde[7]
4-Hydroxy-3-
~3200-3500 (broad) ~1680-1700 ~1530 & ~1350

nitrobenzaldehyde

2-Hydroxy-4-
_ ~3100-3400 (broad) ~1670-1690 ~1525 & ~1345
nitrobenzaldehyde[8]

2-Hydroxy-5-
nitrobenzaldehyde[9] ~3100-3400 (broad) ~1660-1680 ~1540 & ~1330
[10][11]

5-Hydroxy-2-
nitrobenzaldehyde[12]  ~3200-3500 (broad) ~1670-1690 ~1520 & ~1340
[13][14]

Note: The position and shape of the O-H stretch are often broad due to hydrogen bonding. The
nitro group exhibits both symmetric and asymmetric stretching modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering clues to its structure. For all these
isomers, the molecular formula is C7HsNOa4, and the molecular weight is approximately 167.12
g/mol .
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Compound Molecular lon (m/z) Key Fragment lons (m/z)
4-Hydroxy-2-

_ 167 137,121, 93, 65
nitrobenzaldehyde[7]
4-Hydroxy-3-

) 167 137,121, 93, 65
nitrobenzaldehyde
2-Hydroxy-4-

_ 167 137,121, 93, 65
nitrobenzaldehyde[8]
2-Hydroxy-5-

167 137,121, 93, 65

nitrobenzaldehyde
5-Hydroxy-2-

) 167 137, 117, 90, 63
nitrobenzaldehyde[3]

Note: Fragmentation patterns can be very similar for isomers and may require high-resolution

mass spectrometry for detailed analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and reliable spectroscopic analysis of

4-Hydroxy-2-nitrobenzaldehyde and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs) in a 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

IH NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Typical parameters include a 30° pulse angle, a 2-4 second
acquisition time, and a 1-5 second relaxation delay.[15]

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
significantly larger number of scans will be required compared to *H NMR to obtain a good
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signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier
transformation, phase correction, and baseline correction. Reference the chemical shifts to
the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
Attenuated Total Reflectance (ATR) crystal. Ensure firm and even pressure is applied using
the press arm for good contact.[15]

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an
ATR accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This
will be automatically subtracted from the sample spectrum.

Spectrum Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm~1.
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[16]

Data Analysis: The resulting spectrum is typically displayed as transmittance or absorbance
versus wavenumber (cm™1).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EI) source.[17]

GC Conditions:

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 pm film
thickness) is typically used.
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o Inlet Temperature: Set to a temperature that ensures efficient vaporization without thermal
degradation (e.g., 250 °C).[17]

o Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2
minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280
°C) and hold for several minutes.

o Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).[17]
e MS Conditions:

o lonization Mode: Electron lonization (El) at a standard energy of 70 eV.[17]

o Mass Range: Scan a mass range appropriate for the compound and expected fragments
(e.g., m/z 40-400).

o Data Analysis: Identify the compound based on its retention time and by comparing its mass
spectrum to a reference library (e.g., NIST).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for isomer
differentiation and the relationship between the different analytical techniques.
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A general workflow for the spectroscopic analysis and identification of isomers.
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Logical relationship of how different spectroscopic techniques contribute to isomer
differentiation.

In conclusion, while the isomers of hydroxy-nitrobenzaldehyde share the same molecular
formula and weight, their distinct substitution patterns give rise to unique spectroscopic
fingerprints. A multi-technique approach, combining NMR, IR, and MS, is essential for their
accurate and reliable identification. This guide provides a valuable resource for researchers by
consolidating available data and outlining standardized experimental protocols, thereby
facilitating further research and development in fields where these compounds play a crucial

role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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